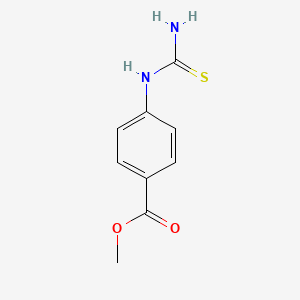

Methyl 4-(carbamothioylamino)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(carbamothioylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-13-8(12)6-2-4-7(5-3-6)11-9(10)14/h2-5H,1H3,(H3,10,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHXSPNZIVGQMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901264486 | |

| Record name | Methyl 4-[(aminothioxomethyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901264486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71680-93-8 | |

| Record name | Methyl 4-[(aminothioxomethyl)amino]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71680-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-[(aminothioxomethyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901264486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Pathways for Methyl 4-(carbamothioylamino)benzoate

The primary and most direct route for the synthesis of this compound involves the reaction of a primary amine, specifically Methyl 4-aminobenzoate (B8803810), with a thiocyanate (B1210189) source. This transformation can be achieved through several well-established methods.

One common approach is the reaction of Methyl 4-aminobenzoate with an acyl isothiocyanate, such as benzoyl isothiocyanate, followed by hydrolysis to yield the N-unsubstituted thiourea (B124793). chemicalbook.commdpi.com Benzoyl isothiocyanate is typically generated in situ by the reaction of benzoyl chloride with a thiocyanate salt, like potassium or ammonium (B1175870) thiocyanate, in a suitable solvent such as acetone (B3395972). mdpi.comnih.gov The resulting benzoyl isothiocyanate then readily reacts with the amino group of Methyl 4-aminobenzoate.

Furthermore, the synthesis can be accomplished by reacting Methyl 4-aminobenzoate with carbon disulfide to form a dithiocarbamate (B8719985) intermediate, which is then converted to the corresponding isothiocyanate in situ. nih.govmdpi.comacs.orgresearchgate.net This isothiocyanate can subsequently react with ammonia (B1221849) or an amine source to furnish the desired thiourea. researchgate.netresearchgate.net

A general synthetic scheme for the preparation of this compound from Methyl 4-aminobenzoate is presented below:

Scheme 1: General Synthesis of this compound

Starting Material: Methyl 4-aminobenzoate Reagent: Isothiocyanate source (e.g., NH4SCN/acid, Acyl isothiocyanate followed by hydrolysis) Product: this compound

The formation of the thiourea linkage in this compound proceeds through a nucleophilic addition mechanism. The nitrogen atom of the amino group in Methyl 4-aminobenzoate acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S). mdpi.com

In the case of using an acyl isothiocyanate, the initial product is an N-acyl-N'-arylthiourea. The subsequent hydrolysis step, typically under basic conditions, cleaves the acyl group to yield the final N-unsubstituted thiourea.

When using thiocyanic acid or its salts, the reaction likely involves the in situ formation of isothiocyanic acid, which is then attacked by the amine. The reaction mechanism for the formation of thioureas from amines and carbon disulfide involves the initial formation of a dithiocarbamic acid intermediate, which then eliminates hydrogen sulfide (B99878) to form the isothiocyanate. This isothiocyanate then reacts with an amine to form the thiourea. acs.org

The thiourea molecule itself can exist in tautomeric forms, including the thione form (C=S) and the thiol form (C-SH). The thione form is generally the more stable tautomer. wikipedia.org

The optimization of reaction conditions is crucial for achieving high yields and purity of this compound on an academic scale. Key parameters that can be varied include the choice of solvent, temperature, reaction time, and the nature of the catalyst.

For the synthesis involving acyl isothiocyanates, acetone is a commonly used solvent. mdpi.com The reaction is often carried out at room temperature or with gentle heating. The subsequent hydrolysis of the acyl group is typically performed using a base such as sodium hydroxide.

In the synthesis from amine hydrochlorides and potassium thiocyanate, refluxing in a solvent like tetrahydrofuran (B95107) (THF) has been shown to be effective. researchgate.net The use of phase-transfer catalysts, such as polyethylene (B3416737) glycol (PEG), has been reported to improve yields in the synthesis of N-aroyl-N'-substituted thiourea derivatives. researchgate.net

Continuous-flow synthesis has also emerged as a method for the preparation of thioureas, offering advantages such as precise control over reaction parameters and improved safety. nih.gov For instance, the reaction of isocyanides with amines and sulfur in a continuous-flow system has been demonstrated. nih.gov

The table below summarizes some reaction conditions that have been explored for the synthesis of thiourea derivatives, which can be adapted for the synthesis of this compound.

| Starting Materials | Reagents and Conditions | Yield | Reference |

| Amine, Carbon Disulfide | H2O2, EDTA/Sodium Percarbonate, or Air, in water | Good to excellent | researchgate.net |

| Amine Hydrohalide | KSCN, THF, reflux | Variable | researchgate.net |

| Amine, Isothiocyanate | Dichloromethane or tert-butanol, room temperature or reflux | High | mdpi.com |

| Benzoyl chloride, KSCN, Aniline derivative | Acetone, in situ formation of benzoyl isothiocyanate | Good | nih.gov |

| Isocyanide, Amine, Sulfur | Acetonitrile, 80 °C, continuous flow | Moderate to excellent | nih.gov |

Novel Synthetic Approaches and Catalyst Systems for Enhanced Efficiency

Recent research has focused on developing more efficient and environmentally friendly methods for thiourea synthesis. This includes the exploration of novel catalysts and reaction media.

Mechanochemical synthesis, which involves grinding solid reactants together, has been successfully applied to the synthesis of thioureas. nih.govbeilstein-journals.org This solvent-free method often leads to high yields in short reaction times. beilstein-journals.org For instance, the click-coupling of amines with isothiocyanates can be achieved quantitatively in minutes through ball milling. beilstein-journals.org

The use of water as a solvent for thiourea synthesis is another green chemistry approach. acs.orgorganic-chemistry.org Simple condensation between amines and carbon disulfide in an aqueous medium has been shown to be an efficient method for preparing substituted thioureas. acs.orgorganic-chemistry.org

In terms of catalysis, thiourea derivatives themselves have been employed as organocatalysts in various reactions. While not directly for the synthesis of the target compound, this highlights the catalytic potential of the thiourea motif.

Design and Synthesis of Structurally Related Analogs and Derivatives

The core structure of this compound can be modified to create a library of structurally related analogs and derivatives. These modifications can be targeted at either the benzoate (B1203000) moiety or the carbamothioylamino chain.

The electronic and steric properties of substituents on the aromatic ring of the benzoate moiety can influence the reactivity of the amino group during thiourea formation. Electron-donating groups on the ring would be expected to increase the nucleophilicity of the amino group, potentially accelerating the reaction with an isothiocyanate. Conversely, electron-withdrawing groups might decrease the reactivity.

Similarly, modifications to the carbamothioylamino chain can lead to a diverse range of derivatives. For example, substituting the hydrogens on the terminal nitrogen of the thiourea with alkyl or aryl groups would result in N,N'-disubstituted thioureas. The nature of these substituents can impact the compound's physical and chemical properties. For instance, the introduction of a pyrimidine (B1678525) ring has been shown to affect the corrosion inhibition properties of a thiourea derivative, highlighting the role of steric and electronic effects. researchgate.net

The synthesis of N-aryl-N'-(thiophen-2-yl)thiourea derivatives has been explored, demonstrating the feasibility of introducing heterocyclic moieties onto the thiourea backbone. mdpi.com

The this compound scaffold can be incorporated into larger, hybrid molecules to combine its properties with those of other pharmacophores or functional units. nih.govresearchgate.net This strategy is widely used in medicinal chemistry to develop new therapeutic agents. researchgate.netnih.govnih.govresearchgate.net

For instance, thiourea derivatives are often linked to other heterocyclic systems, such as benzothiazole, to create hybrid molecules with enhanced biological activities. nih.gov The synthesis of such hybrids typically involves preparing the individual fragments and then coupling them together through a suitable linker. The design and synthesis of thiourea-based derivatives as inhibitors of various enzymes is an active area of research. nih.gov

Advanced Purification and Isolation Techniques for Research Purity

The isolation and purification of this compound and related thiourea derivatives to achieve research-grade purity is a critical step following synthesis. The removal of unreacted starting materials, catalysts, solvents, and byproducts is essential for accurate analytical characterization and subsequent applications. A variety of advanced purification techniques are employed, often in combination, to attain the high levels of purity required for research purposes. The selection of a specific method or sequence of methods depends on the physicochemical properties of the target compound and the nature of the impurities present.

Recrystallization is a fundamental and widely used technique for purifying solid compounds like thiourea derivatives. This method relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. For N-substituted thiourea derivatives, solvents such as methanol (B129727) or dimethylformamide have been effectively used. google.com The process typically involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to induce the formation of high-purity crystals, which can then be separated by vacuum filtration. google.com

For more complex mixtures or to achieve higher degrees of purity, chromatographic techniques are indispensable. moravek.com These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. numberanalytics.com

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the purification of a wide range of compounds, including thiourea derivatives. numberanalytics.comjocpr.com By selecting appropriate stationary phases (e.g., reversed-phase C18) and mobile phase gradients, HPLC can effectively separate the target compound from closely related impurities. jocpr.com

Ultra-High Performance Liquid Chromatography (UHPLC) represents an advancement over HPLC, utilizing smaller particle sizes in the stationary phase to provide higher resolution, faster separations, and increased sensitivity. numberanalytics.com This is particularly valuable for isolating trace impurities and achieving exceptional purity levels.

Supercritical Fluid Chromatography (SFC) has emerged as a greener alternative to traditional HPLC, using supercritical fluids like carbon dioxide as the primary mobile phase. jocpr.com This technique offers advantages such as reduced organic solvent consumption and faster run times, making it suitable for the purification of chiral and achiral thiourea compounds. jocpr.com

Other advanced techniques can also be applied depending on the specific purification challenge:

Membrane Filtration: Techniques such as ultrafiltration and nanofiltration use semipermeable membranes to separate molecules based on size. numberanalytics.comsustainability-directory.com This can be useful for removing particulate matter or high-molecular-weight impurities from a solution of the target compound. numberanalytics.com

Extraction Technologies: Methods like Supercritical Fluid Extraction (SFE) and Pressurized Liquid Extraction (PLE) can be used for the selective extraction of compounds from a solid matrix, offering an alternative to traditional solvent extraction. numberanalytics.com

Sublimation: This technique is effective for purifying volatile solids that can transition directly from a solid to a gas phase, bypassing the liquid state, thereby separating them from non-volatile impurities. moravek.com

The final step in the isolation process is typically filtration, often under vacuum, to separate the purified solid compound from the solvent, followed by drying to remove any residual solvent. google.comgoogle.com

Table 1: Advanced Purification Techniques

| Technique | Principle | Application for Thiourea Derivatives |

|---|---|---|

| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. | Primary purification of solid crude product. google.com |

| HPLC/UHPLC | Differential partitioning of components between a stationary and a mobile phase under high pressure. numberanalytics.com | High-resolution separation from closely related impurities to achieve high purity. jocpr.com |

| SFC | Separation using a supercritical fluid as the mobile phase. jocpr.com | "Green" purification method, effective for chiral separations. jocpr.com |

| Membrane Filtration | Separation based on molecular size using a semipermeable membrane. numberanalytics.com | Removal of particulates or high-molecular-weight impurities. sustainability-directory.com |

| Sublimation | Purification of volatile solids by transitioning them from a solid to a gas phase. moravek.com | Separation from non-volatile impurities. |

Green Chemistry Principles in the Synthesis of Carbamothioylamino Compounds

The application of green chemistry principles to the synthesis of this compound and other thiourea derivatives is an area of increasing focus, aiming to reduce the environmental impact of chemical manufacturing. These principles address factors such as the choice of solvents and reagents, energy consumption, and waste generation.

A key tenet of green chemistry is the use of environmentally benign solvents. Water is considered the ideal green solvent due to its non-toxicity, availability, and safety. nih.gov The development of synthetic routes for thiourea derivatives that can be performed in water represents a significant advancement. google.com For instance, a one-step synthesis of thiourea derivatives has been developed using water as the solvent, which not only avoids hazardous organic solvents but also simplifies the separation and purification process. google.com

The selection of starting materials is another critical aspect. Green synthesis methodologies prioritize the use of readily available and low-toxicity raw materials. google.com For example, methods have been developed that avoid highly toxic reagents traditionally used in thiourea synthesis. A patented green method describes the synthesis of thiourea derivatives from phenoxysulfonyl chloride and a primary amine in water, which is presented as a less toxic alternative to other synthetic pathways. google.com

Efficiency and waste reduction are also central to green chemistry. This involves designing synthetic pathways with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. One-step syntheses are often favored as they can reduce reaction times, minimize energy consumption, and decrease the generation of byproducts. google.com Furthermore, developing processes with mild reaction conditions, such as lower temperatures and ambient pressure, contributes to a safer and more energy-efficient synthesis. google.com The synthesis of related compounds, such as carbamates, from carbon dioxide, amines, and alcohols under mild conditions exemplifies a halogen-free, green approach that could inspire similar strategies for carbamothioylamino compounds. rsc.org

Table 2: Green Chemistry Principles in Thiourea Derivative Synthesis

| Green Chemistry Principle | Application in Synthesis | Benefit |

|---|---|---|

| Use of Safer Solvents | Employing water as the reaction solvent instead of volatile organic compounds. google.com | Reduces toxicity, improves safety, and simplifies waste disposal. nih.gov |

| Use of Renewable/Low-Toxicity Feedstocks | Selecting readily available and less hazardous starting materials. google.com | Minimizes health and environmental risks associated with reagents. |

| Increased Energy Efficiency | Conducting reactions at mild temperatures (e.g., 65-100°C) and ambient pressure. google.com | Lowers energy consumption and associated costs. |

| Waste Prevention (Atom Economy) | Designing one-step synthesis protocols that maximize the incorporation of reactants into the final product. google.com | Reduces the formation of byproducts and chemical waste. researchgate.net |

| Simplification of Process | Combining reaction and purification steps, such as direct filtration of the product from the aqueous reaction mixture. google.com | Streamlines the manufacturing process, saving time and resources. |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methanol |

| Dimethylformamide |

| Carbon Dioxide |

| Phenoxysulfonyl chloride |

| p-Xylene |

| Methyl-4-formylbenzoate (MFB) |

| Dimethyl terephthalate (B1205515) (DMT) |

| Heptane |

| Methylene chloride |

| Toluene |

| Sodium chloride |

| 4-(aminomethyl)benzoic acid |

| Hydrochloric acid |

| Benzoic acid |

| Sulfuric acid |

| Nitric acid |

| Ethanol |

| Methyl-3-nitrobenzoate |

| 4-(hydroxymethyl)-benzoic acid |

| Sodium hydride (NaH) |

| Iodomethane |

| Methyl 4-(methoxymethyl)benzoate |

| 1-naphthyl isothiocyanate |

| 1,2-phenylenediamine |

| 1,3-phenylenediamine |

| 1,4-phenylenediamine |

| N-(2,6-dimethoxypyrimidin-4-yl)-4-isothiocyanatobenzenesulfonamide |

| N-phenyl-N'-cyclohexyl-thiourea |

| N-phenyl-N-benzyl-thiourea |

| N,N'-di-n-butyl-thiourea |

| n-butylamine |

| n-octylamine |

| Carbon disulfide |

| Sodium hydroxide |

| 1,3-propanesultone |

| Sodium chloroacetate |

| Cyclohexylamine |

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Structural Analysis

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectral Interpretation for Positional and Connectivity Assignments

The ¹H NMR spectrum of Methyl 4-(carbamothioylamino)benzoate is anticipated to reveal distinct signals corresponding to each type of proton in the molecule. The aromatic protons on the benzene (B151609) ring are expected to appear as a set of doublets, characteristic of a para-substituted system. The protons of the methyl ester group would likely present as a singlet, while the protons of the carbamothioylamino group (-NH-C(S)-NH₂) would give rise to separate signals, the chemical shifts of which can be influenced by solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (ortho to -COOCH₃) | 7.9 - 8.1 | Doublet | 2H |

| Aromatic (ortho to -NHCSNH₂) | 7.5 - 7.7 | Doublet | 2H |

| -NH- (thiourea) | 9.5 - 10.5 | Singlet | 1H |

| -NH₂ (thiourea) | 7.0 - 8.0 | Singlet | 2H |

| -OCH₃ (ester) | 3.8 - 3.9 | Singlet | 3H |

Carbon-13 (¹³C) NMR and Two-Dimensional NMR (e.g., COSY, HMQC) for Complex Structure Determination

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, distinct signals would be expected for the carbonyl carbon of the ester, the thiocarbonyl carbon (C=S), the methyl carbon of the ester, and the individual carbons of the aromatic ring.

Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC) would be invaluable in confirming the structural assignments. A COSY spectrum would show correlations between coupled protons, for instance, between the adjacent aromatic protons. An HMQC spectrum would link each proton to its directly attached carbon atom, solidifying the assignment of both ¹H and ¹³C spectra.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (ester) | 165 - 167 |

| C=S (thiourea) | 180 - 185 |

| Aromatic (C-NHCSNH₂) | 140 - 145 |

| Aromatic (CH, ortho to -NHCSNH₂) | 118 - 122 |

| Aromatic (C-COOCH₃) | 125 - 130 |

| Aromatic (CH, ortho to -COOCH₃) | 130 - 132 |

| -OCH₃ (ester) | 51 - 53 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR and Raman spectra of this compound would display characteristic absorption bands. Key expected vibrations include the N-H stretching of the amino and thioamide groups, the C=O stretching of the ester, the C=S stretching of the thiourea (B124793) moiety, and various C-N and aromatic C-H and C=C stretching and bending modes.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (thiourea) | Stretching | 3400 - 3100 |

| C=O (ester) | Stretching | 1710 - 1730 |

| C=S (thiourea) | Stretching | 1300 - 1400 |

| C-O (ester) | Stretching | 1250 - 1300 |

| Aromatic C=C | Stretching | 1600 - 1450 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern upon ionization. For this compound (C₉H₁₀N₂O₂S), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (226.26 g/mol ). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the molecular formula. The fragmentation pattern would likely involve the loss of the methoxy (B1213986) group (-OCH₃), the carbamothioylamino group, or cleavage of the ester functionality, providing further structural evidence.

Elemental Analysis for Stoichiometric Verification of Synthesized Compounds

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and sulfur) in a pure sample. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula (C₉H₁₀N₂O₂S) to confirm the compound's stoichiometry and purity.

Interactive Data Table: Theoretical Elemental Composition

| Element | Theoretical Percentage |

| Carbon (C) | 47.77% |

| Hydrogen (H) | 4.45% |

| Nitrogen (N) | 12.38% |

| Oxygen (O) | 14.14% |

| Sulfur (S) | 14.17% |

By combining the data from these advanced analytical techniques, a complete and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for any further investigation into its chemical properties and potential applications.

Crystallographic Investigations and Supramolecular Interactions

Single-Crystal X-ray Diffraction Analysis of Methyl 4-(carbamothioylamino)benzoate

Single-crystal X-ray diffraction is a powerful technique for the precise determination of molecular structures in the solid state. plos.org Although a specific Crystallographic Information File (CIF) for this compound is not accessible, the general structural features can be predicted based on published data for analogous molecules.

Determination of Molecular Conformation and Dihedral Angles in the Solid State

The molecular conformation of acylthiourea derivatives, including the anticipated structure of this compound, is characterized by a degree of planarity and specific torsion angles. For instance, in related structures like ethyl 4-(3-butyrylthioureido)benzoate, the molecule consists of two planar building blocks connected by the NH function adjacent to the aromatic ring. researchgate.net The interplanar angle between the benzoic acid moiety and the butyrylthioureido unit in this compound is 33.38 (3)°. researchgate.net Similarly, for ethyl 4-[3-(2-methylbenzoyl)thioureido]benzoate, the molecular conformation is stabilized by intramolecular hydrogen bonding. researchgate.net It is expected that the phenyl ring and the thiourea (B124793) moiety in this compound would also exhibit a twisted conformation relative to each other. The planarity of the thiourea unit itself is a common feature, often enforced by intramolecular hydrogen bonds. nih.gov

Elucidation of Intramolecular Hydrogen Bonding Patterns

A predominant feature in the crystal structures of acylthiourea derivatives is the presence of intramolecular hydrogen bonds. These interactions play a crucial role in stabilizing the molecular conformation. nih.gov Typically, an N—H⋯O hydrogen bond forms a six-membered ring, designated as an S(6) motif. nih.gov This is observed in numerous related structures where the hydrogen atom of the amide (N-H) group forms a hydrogen bond with the carbonyl oxygen atom of the acyl group. researchgate.netnih.gov In some instances, a C—H⋯S intramolecular interaction can also contribute to the formation of an additional S(6) ring. It is highly probable that this compound would adopt a similar conformation stabilized by an N—H⋯O intramolecular hydrogen bond.

Characterization of Intermolecular Interactions and Crystal Packing Architectures

The crystal packing of acylthiourea derivatives is governed by a variety of intermolecular interactions, leading to the formation of complex supramolecular architectures.

Investigation of Pi-Stacking, Halogen Bonding, and Other Non-Covalent Interactions

While pi-stacking interactions are not always a dominant feature, they can contribute to the crystal stability in some acylthiourea derivatives, particularly those with multiple aromatic rings. Halogen bonding would not be relevant for this compound itself, but in analogous structures containing halogens, these interactions can play a significant role in the crystal packing. Other non-covalent interactions, such as dipole-dipole interactions, are also expected to influence the supramolecular assembly.

Studies on Polymorphism and Co-crystallization Phenomena Relevant to Chemical Stability and Formulation Research

Polymorphism, the ability of a compound to exist in multiple crystalline forms, and co-crystallization, the formation of a crystalline structure containing two or more different molecular species, are critical areas of investigation in pharmaceutical and materials science. These phenomena can significantly impact the chemical stability, solubility, bioavailability, and manufacturability of a substance.

Currently, there are no specific published studies on the polymorphism or co-crystallization of this compound. Research in this area would be highly valuable for any potential applications of this compound, as it would provide crucial information for formulation development and ensure the consistency of its solid-state properties.

For example, a related compound, Methyl 4-[N-(5-bromopyrimidin-2-yl)carbamoyl]benzoate , has been the subject of crystallographic analysis. In its crystal structure, molecules are linked into inversion dimers through pairs of N—H⋯N hydrogen bonds, forming a distinct R2²(8) motif. These dimers are further connected by C—Br⋯O interactions. This illustrates the types of supramolecular synthons that can drive crystal packing in similar molecules.

The investigation into the polymorphic landscape of this compound would involve screening for different crystalline forms under various conditions (e.g., different solvents, temperatures, and crystallization techniques). Each identified polymorph would then be characterized using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to determine their relative stabilities and interconversion pathways.

Co-crystallization studies would involve screening for suitable co-formers that can interact with the functional groups of this compound—namely the ester, the thioamide, and the amino groups—through hydrogen bonding or other non-covalent interactions. The resulting co-crystals could exhibit improved physicochemical properties compared to the parent compound.

Given the absence of specific experimental data for this compound in the public domain, the following tables are presented as illustrative examples of how such data would be organized and presented if available from future research.

Illustrative Data Tables:

Table 1: Hypothetical Crystallographic Data for a Polymorph of this compound

| Parameter | Value (Illustrative) |

| Empirical formula | C9H10N2O2S |

| Formula weight | 210.25 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 11.567(5) |

| α (°) | 90 |

| β (°) | 105.34(2) |

| γ (°) | 90 |

| Volume (ų) | 954.3(6) |

| Z | 4 |

| Calculated density (g/cm³) | 1.462 |

Table 2: Hypothetical Hydrogen Bond Geometry for a Polymorph of this compound (Å, °)

| D—H···A | D-H | H···A | D···A | D-H···A |

| N1—H1···O1ⁱ | 0.86 | 2.05 | 2.90(1) | 175 |

| N2—H2···S1ⁱⁱ | 0.86 | 2.54 | 3.38(2) | 168 |

| C7—H7···O2ⁱⁱⁱ | 0.93 | 2.65 | 3.45(3) | 145 |

| Symmetry codes: (i) x, y-1, z; (ii) -x+1, y+1/2, -z+1/2; (iii) x+1, y, z |

Biological Activity Profiling and Mechanistic Elucidation Preclinical Research Focus

Antimicrobial Activity Investigations (in vitro methodologies)

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

No published studies were identified that specifically evaluated the in vitro antibacterial activity of Methyl 4-(carbamothioylamino)benzoate against either Gram-positive or Gram-negative bacterial strains. While research into other methyl-containing compounds, such as 1-methyl-4-nitro-1H-imidazoles and 1-methyl-3-sulfonylthio-4-aminoquinolinium chlorides, has demonstrated antibacterial properties, this information is not directly applicable to the subject compound.

Antifungal Efficacy Against Various Fungal Species

Similarly, a thorough review of available literature did not yield any data on the in vitro antifungal efficacy of this compound. The antifungal activities of related classes of compounds, such as ketoconazole (B1673606) which contains an imidazole (B134444) and a substituted phenylpiperazine moiety, are well-documented, but specific studies on this compound are absent.

Antiviral Activity Studies

There is no available research detailing any in vitro antiviral activity of this compound. Studies on other molecules, including benzotriazole-dicarboxamide derivatives and natural product extracts, have shown antiviral potential, but these findings cannot be extrapolated to the specific compound .

Anticancer Research Applications (in vitro methodologies)

No dedicated in vitro studies on the anticancer properties of this compound have been found in the public domain. The anticancer potential of related structures, such as certain carbamothioyl-furan-2-carboxamide and organotin(IV) benzoate (B1203000) derivatives, has been explored, but specific data for this compound is not available.

Antiparasitic Activity Assessments (in vitro methodologies)

Activity Against Protozoan Parasites (e.g., Plasmodium falciparum, Trypanosoma brucei, Trypanosoma cruzi)

A comprehensive search did not uncover any in vitro studies investigating the antiparasitic activity of this compound against Plasmodium falciparum, Trypanosoma brucei, or Trypanosoma cruzi. The scientific literature does contain research on the antiparasitic effects of various thiosemicarbazones, amidine compounds, and triazolo[1,5-a]pyrimidin-7(4H)-one-based complexes, but none of this research specifically names or provides data for this compound.

Exploration of Other Prospective Biological Targets (e.g., HIV-1)

In addition to its established activities, the chemical scaffold of this compound, a thiourea (B124793) derivative, has prompted investigations into its potential against other biological targets, including the Human Immunodeficiency Virus type 1 (HIV-1). The broader class of thiourea derivatives has been a subject of interest in antiviral research due to their demonstrated biological activities. nih.gov

Preclinical research has focused on the potential of thiourea-containing compounds to inhibit viral replication. Studies have revealed that certain thiourea derivatives exhibit noteworthy activity against HIV-1. nih.gov The mechanism of action for some of these derivatives has been identified as non-nucleoside inhibition of the HIV-1 reverse transcriptase enzyme. nih.gov This enzyme is critical for the retrovirus's life cycle, as it is responsible for converting the viral RNA genome into DNA, which is then integrated into the host cell's genome. By inhibiting this enzyme, the compounds can effectively halt the replication process of the virus.

Research into a series of new thiourea derivatives has shown that specific structural modifications can lead to significant anti-HIV-1 activity. For instance, one study reported on a set of fifteen newly synthesized thiourea derivatives, with one particular derivative demonstrating interesting activity against both wild-type HIV-1 and clinically relevant mutant strains. nih.gov This suggests that the thiourea scaffold could be a valuable starting point for the development of new anti-HIV-1 agents.

The exploration of thiourea derivatives as potential HIV-1 inhibitors is part of a continuing effort in drug discovery to identify novel compounds that can overcome the challenges of drug resistance, a common issue with existing antiretroviral therapies. The findings from these preclinical studies underscore the potential of compounds like this compound to serve as a template for the design of future antiviral drugs.

Interactive Data Table: Antiviral Activity of a Representative Thiourea Derivative

Below are the findings for a representative thiourea derivative (Derivative 5 from the cited study), highlighting its potential as an anti-HIV-1 agent.

| Compound | Target | Activity | Mechanism of Action |

| Thiourea Derivative 5 | HIV-1 (Wild Type and Mutants) | Interesting activity against HIV-1 and its variants. nih.gov | Non-nucleoside inhibitor of reverse transcriptase. nih.gov |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Correlating Specific Structural Features of Methyl 4-(carbamothioylamino)benzoate with Biological Potency

While direct and extensive SAR studies on this compound are not widely published, the core structural components—the methyl benzoate (B1203000) group and the thiourea (B124793) moiety—are well-recognized pharmacophores. The biological potency of derivatives is often attributed to the interplay of these features.

The thiourea group (-NH-C(S)-NH2) is a critical hydrogen bonding motif, capable of acting as both a hydrogen bond donor and acceptor. This allows it to form crucial interactions with biological targets such as enzymes and receptors. The sulfur atom in the thiourea moiety can also participate in various non-covalent interactions, further contributing to binding affinity.

Rational Design and Synthesis of Analogs for SAR Derivatization

The rational design of analogs of this compound is guided by established medicinal chemistry principles. The primary strategy involves the synthesis of new derivatives by introducing various substituents at different positions of the parent molecule and assessing their impact on biological activity.

The synthesis of such analogs typically starts from methyl 4-aminobenzoate (B8803810), which is then reacted with an appropriate isothiocyanate to introduce the thiourea moiety. Alternatively, substituted benzoyl isothiocyanates can be reacted with ammonia (B1221849) or primary amines. For instance, the synthesis of N-benzoyl-N'-phenylthiourea derivatives involves the acylation of N-phenylthiourea with benzoyl chloride. nih.gov This synthetic flexibility allows for the systematic exploration of the chemical space around the core scaffold.

A common approach is to create a library of analogs with diverse chemical properties to probe the SAR. For example, in a study on related benzoylthioureido phenyl derivatives, various substituted benzoyl chlorides were reacted with ammonium (B1175870) thiocyanate (B1210189) to generate benzoyl isothiocyanates, which were then coupled with different aminobenzoate derivatives to yield a range of target compounds. nih.gov This systematic approach is fundamental to understanding how different parts of the molecule contribute to its biological effect.

Impact of Substituent Groups (e.g., electron-withdrawing vs. electron-donating) on Biological Efficacy and Selectivity

For instance, in a study on thiourea derivatives containing a 4-arylthiazole moiety, it was observed that compounds with electron-withdrawing substituents (such as nitro and halogen groups) on the benzene (B151609) ring exhibited stronger antimicrobial activity compared to those with electron-donating substituents (like methyl and methoxy (B1213986) groups). mdpi.com This suggests that for this particular class of compounds, a more electron-deficient aromatic ring enhances biological potency.

Conversely, in other contexts, electron-donating groups might be favorable. The specific effect of these substituents is highly dependent on the nature of the biological target and the binding pocket interactions. For example, in a study of N-benzoyl-N'-phenylthiourea derivatives, the introduction of a trifluoromethyl group (a strong EWG) at the para-position of the benzoyl ring resulted in a compound with better cytotoxic activity against MCF-7 breast cancer cells compared to a methoxy group (an EDG) at the same position. nih.gov

Table 1: Effect of Substituents on the Cytotoxic Activity of N-benzoyl-N'-phenylthiourea Derivatives against MCF-7 Cells

| Compound | Substituent on Benzoyl Ring | IC50 (mM) |

| N-(4-methoxy)-benzoyl-N'-phenylthiourea | 4-OCH3 (EDG) | 0.38 |

| N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea | 4-CF3 (EWG) | 0.37 |

Data sourced from a study on N-benzoyl-N'-phenylthiourea derivatives. nih.gov

Strategies for Enhanced Target Specificity and Potency through Molecular Modification

Enhancing the target specificity and potency of a lead compound like this compound involves strategic molecular modifications. These strategies aim to optimize the interactions with the desired biological target while minimizing off-target effects.

One common approach is scaffold hopping , where the core structure is replaced with a different but functionally equivalent scaffold to improve properties like potency or selectivity. Another strategy is bioisosteric replacement , where a functional group is replaced by another group with similar physical and chemical properties. For example, the thiourea moiety could be replaced with a urea (B33335) or a sulfonamide group to modulate hydrogen bonding capabilities and metabolic stability.

Structure-based drug design is a powerful strategy when the three-dimensional structure of the target protein is known. Molecular docking studies can be used to predict how different analogs of this compound bind to the active site of a target enzyme or receptor. This information can then guide the synthesis of new derivatives with improved binding affinity and selectivity. For example, in the development of inhibitors for glutathione-related enzymes, molecular docking was used to predict the binding energies of various methyl 4-aminobenzoate derivatives, which correlated with their in vitro inhibitory activities. nih.gov

Development of Lead Compounds from this compound Scaffolds

The development of lead compounds from the this compound scaffold involves a multi-step process of hit-to-lead optimization. A "hit" is a compound that shows promising activity in an initial screen, and the goal of lead optimization is to improve its potency, selectivity, and pharmacokinetic properties to make it a viable drug candidate.

While specific examples of lead compounds developed directly from this compound are scarce in the literature, the general principles of lead optimization can be applied. This process often involves iterative cycles of chemical synthesis and biological testing. For instance, if initial screening reveals that this compound has modest activity against a particular enzyme, medicinal chemists would synthesize a library of analogs with different substituents on the aromatic ring and the thiourea nitrogen atoms.

The biological data from these analogs would then be used to build a more detailed SAR model. This model would highlight the key structural features required for activity and guide the design of the next generation of compounds with enhanced properties. The ultimate goal is to identify a lead compound with a desirable balance of potency, selectivity, and drug-like properties that warrants further preclinical and clinical development. The journey from a simple scaffold like this compound to a clinically approved drug is long and challenging, but it is a journey paved with the principles of rational drug design and a deep understanding of structure-activity relationships.

Medicinal Chemistry Implications and Lead Compound Development

Methyl 4-(carbamothioylamino)benzoate as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system, such as a protein or a cellular pathway, by selectively interacting with a specific target. While specific research utilizing this compound as a probe is not extensively documented, its constituent functional groups, particularly the thiourea (B124793) core, provide a strong rationale for its potential in this role.

The thiourea moiety is a key feature that can be leveraged for developing targeted probes. It is known that incorporating thiourea into fluorescent compounds is a reliable strategy for creating probes that target mitochondria. acs.org This targeting is potentially mediated by hydrogen bonding interactions between the thiourea group and mitochondrial proteins. acs.org Furthermore, the sulfur and nitrogen atoms in the thiourea structure can act as hydrogen bond donors and acceptors and are capable of chelating metal ions. nih.gov This property has been exploited to create fluorescent sensors for detecting heavy metal ions, such as mercury (Hg²⁺), in aqueous media. nih.gov

Given these characteristics, this compound could serve as a foundational scaffold for developing probes for several applications:

Mitochondrial Imaging: By attaching a fluorophore to the phenyl ring or the terminal amino group, the molecule could be adapted for mitochondrial imaging, leveraging the inherent targeting ability of the thiourea group. acs.org

Enzyme Active Site Probing: The thiourea group is a known inhibitor of various enzymes, including ureases, by interacting with metal ions (like nickel) in the active site. mdpi.comacs.org This allows the scaffold to be used to probe the structure and function of metalloenzymes.

Ion Sensing: The molecule could be developed into a sensor for specific cations or anions, a known application for thiourea derivatives. nih.gov

The ester group on the benzoate (B1203000) ring also offers a convenient chemical handle for attaching reporter groups, such as fluorophores or biotin (B1667282) tags, without significantly altering the core thiourea structure responsible for target interaction.

Strategies for Lead Optimization and Analog Derivatization

Lead optimization is the process in drug discovery where a promising but imperfect lead compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). eurekaselect.com this compound is an ideal candidate for such optimization due to its synthetic accessibility and multiple sites for derivatization.

The core structure can be divided into three key regions for modification:

The Phenyl Ring: The electronic properties of the benzene (B151609) ring can be modulated by introducing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂). These changes can influence binding affinity and metabolic stability.

The Methyl Ester: This group can be hydrolyzed to the corresponding carboxylic acid, which could alter solubility and introduce a new interaction point (ionic bonding). Alternatively, it can be converted to various amides to explore different hydrogen-bonding interactions.

The Terminal NH₂ of Thiourea: This is the most common site for derivatization in thiourea-based drug design. mdpi.com Attaching various alkyl or aryl substituents (creating N,N'-disubstituted thioureas) can dramatically alter biological activity by exploring different binding pockets in a target protein.

Structure-activity relationship (SAR) studies on related thiourea derivatives provide a roadmap for potential optimization strategies. mdpi.comnih.gov

Table 1: Potential Lead Optimization Strategies and SAR Insights from Thiourea Derivatives

| Modification Site | Strategy | Rationale & Expected Outcome (Based on Analog Studies) | Relevant Target Classes | Citation |

|---|---|---|---|---|

| Terminal NH₂ Group | Addition of substituted phenyl rings | Introduces steric bulk and electronic diversity. Halogen or methoxy (B1213986) substitutions on the phenyl ring can significantly enhance potency. | Carbonic Anhydrase, Kinases, Antiprotozoal targets | nih.gov |

| Terminal NH₂ Group | Introduction of a piperazine (B1678402) ring | Can enhance potency, selectivity, and improve pharmacokinetic profiles for certain targets. | Anti-leishmanial agents | mdpi.com |

| Terminal NH₂ Group | Addition of benzyl (B1604629) or phenethyl groups | Increases lipophilicity and explores hydrophobic pockets within the target's binding site. | Anti-leishmanial, Anti-HIV | mdpi.comnih.gov |

| Phenyl Ring of Benzoate | Introduction of halogens (Cl, F) | Modulates electronic properties and can form specific halogen bonds with the protein target, potentially increasing binding affinity. | Enzyme inhibitors | nih.gov |

| Methyl Ester Group | Hydrolysis to Carboxylic Acid | Increases polarity and introduces a negative charge, which can form salt bridges with basic residues like arginine or lysine (B10760008) in the binding site. | Various enzymes and receptors | eurekaselect.com |

| Methyl Ester Group | Conversion to Amides | Creates new hydrogen bond donor/acceptor sites and allows for the introduction of diverse substituents to probe the binding pocket further. | Various enzymes and receptors | nih.gov |

For example, in the development of anti-leishmanial agents, the introduction of a piperazine ring to the thiourea scaffold was shown to enhance potency and selectivity. mdpi.com In HIV inhibitors, SAR studies revealed that specific substitutions on the aromatic rings of thiourea derivatives were critical for activity against both the HIV-1 capsid and human cyclophilin A. nih.gov

Future Directions in Drug Discovery Research Utilizing Carbamothioylamino-Containing Scaffolds

The carbamothioylamino (thiourea) scaffold is not just a historical curiosity but remains a dynamic and promising platform for future drug discovery. researchgate.net Its versatility and proven track record against a multitude of biological targets ensure its continued relevance.

Key future directions include:

Kinase Inhibitors: Several approved anticancer drugs, such as Sorafenib and Regorafenib, are diaryl ureas or thioureas that act as multi-kinase inhibitors. nih.gov The thiourea moiety is adept at forming critical hydrogen bonds in the hinge region of the kinase ATP-binding site. Future research will continue to exploit this scaffold to develop more selective and potent kinase inhibitors for various cancers.

Agents for Neglected Tropical Diseases: Thiourea derivatives have shown significant promise against parasites responsible for Chagas disease, sleeping sickness, and leishmaniasis. mdpi.comresearchgate.net Given the urgent need for new, safer, and more effective treatments for these diseases, thiourea scaffolds are prime candidates for further preclinical and clinical evaluation. researchgate.net

Urease and Carbonic Anhydrase Inhibitors: Thiourea is a well-established inhibitor of urease, an important target for treating infections by Helicobacter pylori. mdpi.comacs.org Similarly, thiourea derivatives have been investigated as inhibitors of carbonic anhydrases, which are implicated in glaucoma and certain cancers. nih.gov The development of isoform-selective inhibitors remains an active area of research.

Agrochemicals: Thiourea derivatives are widely used in agriculture as fungicides, herbicides, and insect growth regulators, often exhibiting lower toxicity than conventional pesticides. acs.org Future research will focus on creating novel, environmentally safer agrochemicals based on this scaffold, potentially by modifying natural products with thiourea groups to enhance efficacy. acs.org

Bioisosteric Replacement: The thiourea group is often used as a bioisostere for urea (B33335) or amide functionalities. This strategy can overcome issues of poor solubility or metabolic instability in a lead compound while maintaining or improving biological activity. nih.gov This approach will continue to be a valuable tool in medicinal chemistry.

The ongoing exploration of thiourea-based compounds, driven by both traditional synthesis and modern computational methods, is expected to yield new drug candidates across a wide spectrum of therapeutic areas. mdpi.compreprints.org

Analysis of the Academic Patent Landscape Pertaining to the Compound and its Derivatives

An analysis of the patent landscape reveals that while "this compound" itself may not be a claimed entity for a specific therapeutic use, its core structure—the N-aryl thiourea—is a privileged scaffold found in numerous patented drug molecules, particularly in oncology.

Patents in this area typically claim a genus of compounds defined by a core structure with variable substituents (R-groups), rather than a single molecule. The N-phenylthiourea scaffold is a central component of many kinase inhibitors. A prime example is the drug Tivozanib , a potent and selective VEGFR kinase inhibitor. Although Tivozanib is technically a urea-based drug, its discovery pathway and the associated patent landscape are highly relevant to thiourea analogs due to the principle of bioisosterism. nih.govgoogle.com

Another relevant example is Sorafenib , an approved multi-kinase inhibitor for treating kidney and liver cancer. While Sorafenib is a bi-aryl urea, its structure highlights the type of molecular framework that is heavily patented. The patents covering such drugs claim the core urea/thiourea linker connecting two different aromatic systems, with broad claims on the possible substitutions on those rings.

Table 2: Representative Patent Families Involving (Thio)urea Scaffolds in Medicinal Chemistry

| Drug/Compound Class | Core Scaffold | Primary Therapeutic Area | General Patent Strategy | Representative Patent Example |

|---|---|---|---|---|

| Tivozanib | N-aryl, N'-heteroaryl urea | Oncology (Renal Cell Carcinoma) | Claims cover a quinoline-urea core with variations on the second aryl ring. | US11504365B2 google.com |

| Sorafenib | N-aryl, N'-aryl urea | Oncology (Kinase Inhibition) | Patents claim a central (thio)urea linker connecting a picolinamide (B142947) moiety to a substituted phenyl ring. | nih.gov |

| Thiourea-based CA Inhibitors | N-acyl, N'-aryl thiourea | Glaucoma, Oncology | Claims often involve a sulfonamide group combined with a thiourea linker and various aromatic/heterocyclic rings. | nih.gov |

| Antiviral Thioureas | N,N'-disubstituted thioureas | Infectious Disease (e.g., HIV) | Broad claims on thiourea derivatives with specific aromatic and aliphatic side chains designed to interact with viral proteins. | nih.gov |

Based on this landscape, any potential patenting of derivatives of this compound would likely involve significant modification, particularly at the terminal nitrogen of the thiourea group. A patent would likely claim a Markush structure of Methyl 4-((N'-R-carbamothioyl)amino)benzoate, where 'R' represents a large, novel, and non-obvious class of chemical groups that imparts a specific and potent biological activity, for instance, as a selective kinase or protease inhibitor. The novelty and inventiveness would lie in the discovery of which 'R' groups confer therapeutically useful properties.

Conclusion and Future Research Perspectives

Summary of Key Academic Research Findings and Contributions

A comprehensive search of academic literature reveals a significant gap in the scientific record for Methyl 4-(carbamothioylamino)benzoate. There are no dedicated research articles or significant scholarly contributions that focus on the synthesis, characterization, or application of this specific compound. While research exists for structurally related molecules, such as other thiourea (B124793) derivatives or substituted benzoates, extrapolating these findings would be scientifically inappropriate and would not pertain to the unique properties of the title compound.

Identification of Remaining Knowledge Gaps and Unanswered Research Questions

Given the absence of dedicated research, the knowledge gaps surrounding this compound are extensive. The primary unanswered questions include:

What are the most efficient and scalable synthetic routes to produce high-purity this compound?

What are the fundamental physical and chemical properties of the compound?

What are its detailed spectroscopic signatures for unambiguous identification?

What is the precise three-dimensional structure and what are the intermolecular forces governing its crystal packing?

Does this compound possess any significant biological or pharmacological activity (e.g., antimicrobial, anticancer, enzyme inhibition)?

What is its mechanism of action if any biological activity is present?

What is its potential for application in materials science, medicinal chemistry, or other scientific fields?

Proposed Avenues for Future Scholarly Investigation and Collaborative Research Efforts

The current state of knowledge presents a clear opportunity for foundational research on this compound. Future scholarly investigations should be directed towards:

Fundamental Synthesis and Characterization: The primary step would be the development and publication of a reliable synthetic method. This would be followed by a complete characterization using modern analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, to establish a definitive reference for the compound.

Crystallographic Studies: Growing single crystals and performing X-ray diffraction analysis would provide invaluable information about its molecular geometry and packing, which is crucial for understanding its properties and for computational modeling studies.

Screening for Biological Activity: A broad-based screening of the compound against various biological targets, such as cancer cell lines, bacterial and fungal strains, and key enzymes, could uncover potential therapeutic applications.

Computational Modeling: Once structural data is available, computational studies could be employed to predict its properties, potential binding interactions with biological targets, and to guide the design of future derivatives with enhanced activities.

Collaborative efforts between synthetic organic chemistry labs, crystallography groups, and pharmacology departments would be essential to build a comprehensive scientific understanding of this compound from the ground up.

Q & A

Q. What are the standard synthetic routes for Methyl 4-(carbamothioylamino)benzoate, and how can purity be optimized?

this compound is typically synthesized via nucleophilic substitution or coupling reactions. A common precursor is methyl 4-(bromomethyl)benzoate (CAS 1065269-88-6), which reacts with thiourea or thioamide derivatives to introduce the carbamothioylamino group . Key steps include:

- Reagent selection : Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis.

- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Confirm purity via HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR .

Q. How should researchers handle and store this compound safely?

- Handling : Wear nitrile gloves and safety goggles. Use in a fume hood due to potential respiratory irritation (analogous to 4-(bromomethyl)benzaldehyde protocols) .

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation or moisture absorption. Monitor stability via periodic TLC .

Q. What spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Identify ester (–COOCH₃), thiourea (–NHC(S)NH₂), and aromatic protons. Compare with methyl 4-[(dimethylcarbamothioyl)amino]benzoate (δ ~3.8 ppm for –OCH₃; δ ~7.5–8.0 ppm for aromatic protons) .

- IR spectroscopy : Confirm thiourea C=S stretch (~1250–1350 cm⁻¹) and ester C=O (~1700 cm⁻¹) .

- Mass spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry?

Single-crystal X-ray diffraction is critical. Use SHELXTL or WinGX for structure solution and refinement . Key parameters:

- Hydrogen bonding : Analyze N–H···S and C=O···H–N interactions (graph set analysis, e.g., R₂²(8) motifs) to confirm thiourea conformation .

- Torsion angles : Compare experimental vs. DFT-calculated values (e.g., C–S–N–C dihedral angles) to assess planarity .

- Example: Ethyl 4-[(hydrazinylcarbonothioyl)amino]benzoate (analog) showed intermolecular N–H···O hydrogen bonds stabilizing the lattice .

Q. What strategies address contradictions in reactivity data during functionalization?

Discrepancies (e.g., unexpected oxidation or dimerization) may arise from solvent polarity or trace metal catalysts. Mitigation steps:

Q. How can hydrogen-bonding networks be exploited for material science applications?

The thiourea moiety facilitates supramolecular assembly. For example:

- Co-crystallization : Combine with dicarboxylic acids (e.g., terephthalic acid) to form 2D frameworks via N–H···O and S···π interactions.

- Thermal analysis : DSC/TGA can assess stability of these networks (decomposition >200°C typical for similar benzoates) .

Q. What computational methods predict the compound’s bioactivity or intermolecular interactions?

- Docking studies : Use AutoDock Vina to model binding to thioredoxin reductase (a common target for thiourea derivatives).

- MD simulations : Assess solvation dynamics and ligand-protein stability (GROMACS/AMBER) .

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict vibrational spectra and electrostatic potential surfaces .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.